2-Chloro-1-(pyrimidin-5-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one typically involves the chlorination of 1-(pyrimidin-5-yl)ethan-1-one. One common method includes the reaction of 1-(pyrimidin-5-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H6N2O+SOCl2→C6H5ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(pyrimidin-5-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield 1-(pyrimidin-5-yl)ethan-1-one oxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: 1-(pyrimidin-5-yl)ethan-1-amine, 1-(pyrimidin-5-yl)ethan-1-thiol.
Reduction: 1-(pyrimidin-5-yl)ethan-1-ol.
Oxidation: 1-(pyrimidin-5-yl)ethan-1-one oxide.
Scientific Research Applications
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidin-5-yl)ethan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(pyrimidin-5-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(Pyrimidin-5-yl)ethan-1-amine: The amino group makes it more nucleophilic and capable of forming different types of interactions compared to the chloro derivative.
Uniqueness
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and can influence its biological activity
Properties
Molecular Formula |
C6H5ClN2O |
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Molecular Weight |
156.57 g/mol |
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone |
InChI |
InChI=1S/C6H5ClN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 |
InChI Key |
NSFJLBDLOUORRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl |
Origin of Product |
United States |
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